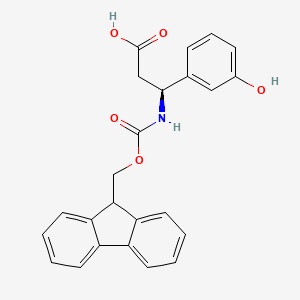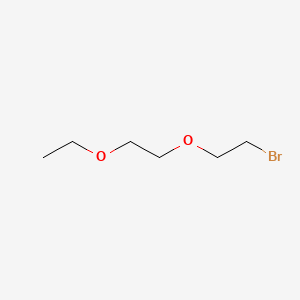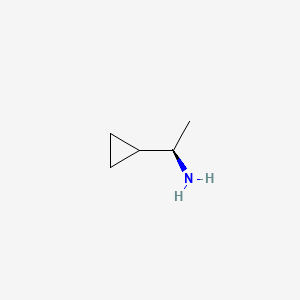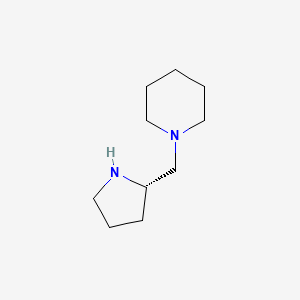
2,2'-Bisnalméfène
Vue d'ensemble
Description
2,2’-Bisnalmefene is a short-acting opioid antagonist derived from nalmefene. It has been primarily used in the treatment of alcohol dependence, effectively reducing alcohol intake and cravings. This compound is also being explored for its potential in maintaining abstinence from alcohol .
Applications De Recherche Scientifique
2,2’-Bisnalmefene has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of nalmefene impurities.
Biology: The compound is studied for its effects on opioid receptors and its potential to modulate biological pathways.
Medicine: 2,2’-Bisnalmefene is investigated for its therapeutic potential in treating alcohol dependence and preventing relapse in opioid dependence.
Mécanisme D'action
Target of Action
It is known that 2,2’-bisnalmefene is a degradation product of nalmefene , which is a potent antagonist for opioid receptors . Therefore, it is plausible that 2,2’-Bisnalmefene may interact with similar targets.
Pharmacokinetics
It is known that 2,2’-Bisnalmefene is a degradation product of Nalmefene
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2,2’-Bisnalmefene are not well-studied. It is known that it is a degradation product of Nalmefene , which interacts with opioid receptors in the brain
Cellular Effects
The cellular effects of 2,2’-Bisnalmefene are not well-documented. Given its relationship to Nalmefene, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,2’-Bisnalmefene is not well-understood. As a degradation product of Nalmefene, it may share some of its molecular interactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
The preparation of 2,2’-Bisnalmefene involves the synthesis of nalmefene, followed by specific chemical reactions to form the bisnalmefene structure. The synthetic route typically includes the following steps:
Analyse Des Réactions Chimiques
2,2’-Bisnalmefene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert 2,2’-Bisnalmefene into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
2,2’-Bisnalmefene is unique compared to other opioid antagonists due to its specific structure and short-acting nature. Similar compounds include:
Nalmefene: The parent compound from which 2,2’-Bisnalmefene is derived. Nalmefene is also used in the treatment of alcohol dependence.
Naltrexone: Another opioid antagonist used for treating alcohol and opioid dependence. It has a longer duration of action compared to 2,2’-Bisnalmefene.
Naloxone: A well-known opioid antagonist used for emergency treatment of opioid overdose.
2,2’-Bisnalmefene’s uniqueness lies in its balanced properties, offering a short-acting yet effective option for managing dependence.
Propriétés
IUPAC Name |
(4R,4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N2O6/c1-21-7-9-41(47)29-17-25-15-27(33(45)35-31(25)39(41,37(21)49-35)11-13-43(29)19-23-3-4-23)28-16-26-18-30-42(48)10-8-22(2)38-40(42,32(26)36(50-38)34(28)46)12-14-44(30)20-24-5-6-24/h15-16,23-24,29-30,37-38,45-48H,1-14,17-20H2/t29-,30-,37+,38+,39+,40+,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKUTJDLMXTWRE-CVQRZJKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(C3CC4=CC(=C(C5=C4C2(C1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)CC1C2(C9(CCN1CC1CC1)C(O8)C(=C)CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CC[C@]2([C@H]3CC4=CC(=C(C5=C4[C@]2([C@H]1O5)CCN3CC6CC6)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@]2([C@]9(CCN1CC1CC1)[C@@H](O8)C(=C)CC2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938772 | |
| Record name | 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176220-84-1 | |
| Record name | 2,2'-Bis(6-deoxo-6-methylenenaltrexone) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176220841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-(Cyclopropylmethyl)-2-[17-(cyclopropylmethyl)-3,14-dihydroxy-6-methylidene-4,5-epoxymorphinan-2-yl]-6-methylidene-4,5-epoxymorphinan-3,14-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2,2'-bisnalmefene in the context of nalmefene hydrochloride injections?
A1: 2,2'-Bisnalmefene is identified as the sole degradation product of nalmefene hydrochloride in the studied injection formulation []. Understanding the formation kinetics of this degradation product is crucial for determining the shelf life and long-term stability of the drug product.
Q2: How is 2,2'-bisnalmefene quantified in nalmefene hydrochloride injections?
A2: A high-performance liquid chromatography (HPLC) method was developed and validated for the quantification of 2,2'-bisnalmefene in nalmefene hydrochloride injections []. This method demonstrated excellent precision, linearity, and accuracy for determining the level of 2,2'-bisnalmefene present.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)

